molecular formula C6H9Cl2N3O2 B2456959 methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 1803599-99-6

methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B2456959
CAS No.: 1803599-99-6
M. Wt: 226.06
InChI Key: BPNXWSGCOQUFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the reaction of ethyl 2-chloroacetate with sodium azide to form ethyl 2-azidoacetate. This intermediate then undergoes a cycloaddition reaction with propargyl alcohol to yield the triazole ring. The final step involves the esterification of the triazole derivative with methanol in the presence of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a triazole derivative with an aminoethyl group.

Scientific Research Applications

Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • Methyl 1-(2-bromoethyl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chloroethyl group allows for targeted nucleophilic substitution reactions, while the triazole ring provides stability and potential for diverse chemical modifications.

Properties

IUPAC Name

methyl 1-(2-chloroethyl)triazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2.ClH/c1-12-6(11)5-4-10(3-2-7)9-8-5;/h4H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNXWSGCOQUFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.